![molecular formula C17H15ClN2O2 B13860324 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one is a complex organic compound with a quinoline core structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloro, dimethylamino, and hydroxy groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Dimethylamino Group Addition: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Dimethylamine, thiols
Major Products Formed
Oxidation: Formation of quinoline-2-one derivatives
Reduction: Formation of amino-substituted quinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antimalarial and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, in its potential antimalarial activity, the compound may inhibit the polymerization of heme into hemozoin, thereby exerting its effects on the malaria parasite. The presence of the dimethylamino and hydroxy groups may enhance its binding affinity to the target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxy group, similar to the compound .
Quinoline Derivatives: Various other quinoline derivatives with different substituents.
Uniqueness
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one is unique due to the specific combination of chloro, dimethylamino, and hydroxy groups, which confer distinct chemical and biological properties. This combination may result in enhanced reactivity and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C17H15ClN2O2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-20(2)11-5-3-10(4-6-11)12-7-13-15(8-14(12)18)19-17(22)9-16(13)21/h3-9H,1-2H3,(H2,19,21,22) |
InChI Key |
IKRLUSCAMGBJII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C=C3C(=C2)C(=CC(=O)N3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
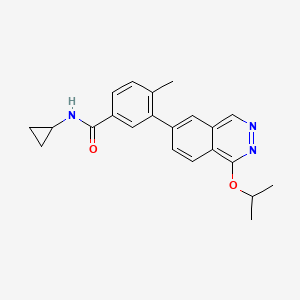
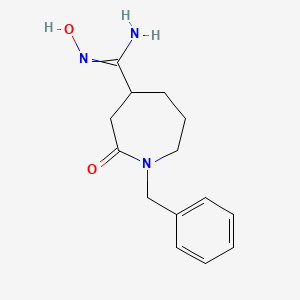
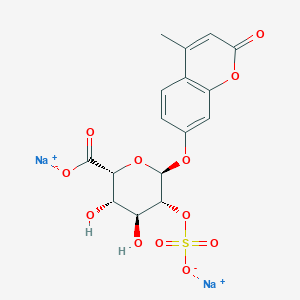
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
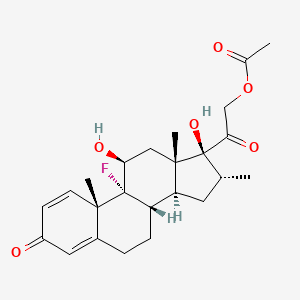
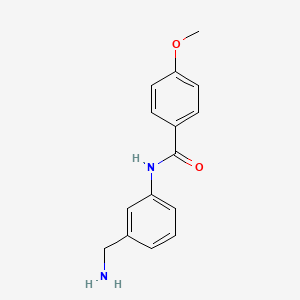
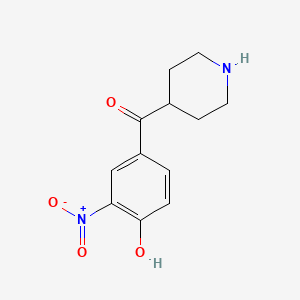
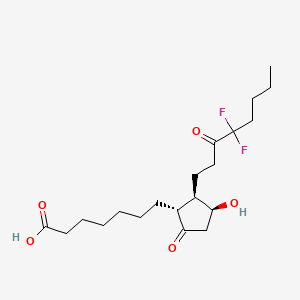
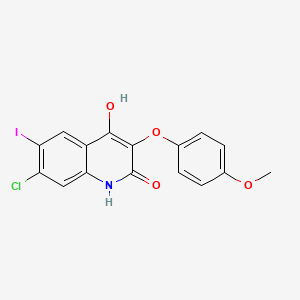
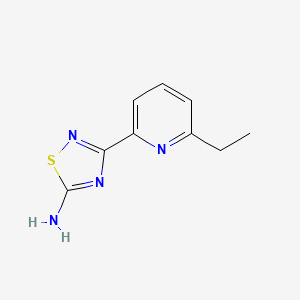
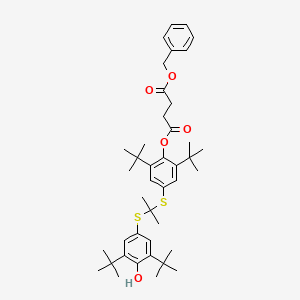
![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
